N-(2,3-dinitrophenyl)acetamide
CAS No.: 94728-09-3
Cat. No.: VC21275275
Molecular Formula: C8H7N3O5
Molecular Weight: 225.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94728-09-3 |
|---|---|
| Molecular Formula | C8H7N3O5 |
| Molecular Weight | 225.16 g/mol |
| IUPAC Name | N-(2,3-dinitrophenyl)acetamide |
| Standard InChI | InChI=1S/C8H7N3O5/c1-5(12)9-6-3-2-4-7(10(13)14)8(6)11(15)16/h2-4H,1H3,(H,9,12) |
| Standard InChI Key | YTGWKOHORKGMHD-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
N-(2,3-dinitrophenyl)acetamide belongs to the class of acetanilides with nitro group substitutions. Its structure consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring that bears two nitro (-NO₂) groups at the ortho (position 2) and meta (position 3) positions.
Physical Properties
Based on structural analogies with similar dinitrophenylacetamide compounds, N-(2,3-dinitrophenyl)acetamide likely exhibits the following physical properties:
| Property | Expected Value | Basis of Estimation |
|---|---|---|
| Appearance | Yellow to orange crystalline solid | Common for nitroaromatic compounds |
| Melting Point | 180-210°C | Based on similar dinitrophenylacetamides |
| Solubility | Poorly soluble in water; soluble in organic solvents | Common for nitroaromatic acetamides |
| LogP | 1.8-2.3 | Estimated based on similar structures |
| Stability | Stable at room temperature | Characteristic of acetanilides |
Comparative Analysis
Synthesis Methods
Nitration of Acetanilide
The most direct route would involve the controlled nitration of N-phenylacetamide (acetanilide) using nitric acid and sulfuric acid mixtures:
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Acetylation of aniline to form acetanilide
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Regioselective nitration to introduce nitro groups at positions 2 and 3
This approach would require careful temperature control and reaction time monitoring to achieve the desired dinitration pattern.
Alternative Synthetic Pathway
An alternative approach might involve:
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Synthesis of 2-bromo-N-phenylacetamide as described in the literature
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Nitration of the phenyl ring to introduce nitro groups at positions 2 and 3
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Optimization of reaction conditions to achieve regioselectivity
Industrial Production Considerations
For industrial-scale production, continuous flow reactors would offer advantages for controlling the highly exothermic nitration reactions. The process would require:
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Efficient mixing systems to ensure temperature uniformity
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Controlled addition of nitrating agents
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Immediate quenching and neutralization steps
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Appropriate waste treatment for nitration byproducts
Chemical Reactions and Reactivity
Types of Reactions
The reactivity of N-(2,3-dinitrophenyl)acetamide is predominantly influenced by the electron-withdrawing nitro groups and the acetamide functionality.
Reduction Reactions
The nitro groups can undergo reduction to form amino derivatives:
| Reaction | Conditions | Expected Products |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, MeOH, room temperature | N-(2,3-diaminophenyl)acetamide |
| Chemical Reduction | Fe/HCl or Zn/NH₄Cl | N-(2,3-diaminophenyl)acetamide or partially reduced intermediates |
| Selective Reduction | Na₂S₂O₄, NaHCO₃, H₂O/EtOH | Selective reduction of one nitro group possible |
Hydrolysis Reactions
The acetamide group can undergo hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Expected Products |
|---|---|---|
| Acidic Hydrolysis | HCl (aq), heat | 2,3-dinitroaniline + acetic acid |
| Basic Hydrolysis | NaOH (aq), heat | 2,3-dinitroaniline + sodium acetate |
Hydrogen Bonding Interactions
Similar to N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, the N-H group in N-(2,3-dinitrophenyl)acetamide would likely form intramolecular hydrogen bonds with the adjacent ortho-nitro group oxygen atom. This could create a bifurcated hydrogen bonding system that influences the compound's crystalline structure and solubility properties .
Biological Activity and Applications
Antimicrobial Properties
Drawing parallels with similar dinitrophenylacetamide compounds, N-(2,3-dinitrophenyl)acetamide may exhibit antimicrobial activity through mechanisms involving:
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Disruption of bacterial cell membranes
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Inhibition of essential bacterial enzymes
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Interference with bacterial DNA replication and transcription
The presence of two adjacent nitro groups might enhance antimicrobial potency compared to compounds with separated nitro groups, due to increased electron-withdrawing effects.
Structure-Activity Relationships
Table 2: Structural Comparison and Predicted Biological Activities
| Compound | Nitro Group Positions | Predicted Activity Level | Notable Differences |
|---|---|---|---|
| N-(2,3-dinitrophenyl)acetamide | 2,3 (ortho, meta) | Moderate to high | Adjacent nitro groups, potential steric constraints |
| N-(2-Methyl-3,5-dinitrophenyl)acetamide | 3,5 (meta, meta) | Moderate | Additional methyl group, separated nitro groups |
| N-(4-Ethoxy-2,5-dinitrophenyl)acetamide | 2,5 (ortho, meta) | Moderate | Ethoxy group enhances lipophilicity |
Research Applications
Role in Organic Chemistry
N-(2,3-dinitrophenyl)acetamide serves several important functions in organic chemistry:
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As a model compound for studying the effects of adjacent electron-withdrawing groups
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As an intermediate in the synthesis of more complex molecules
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For investigating hydrogen bonding patterns in crystals
The unique arrangement of functional groups makes it valuable for studying regioselectivity in aromatic substitution reactions.
Pharmaceutical Research
The pharmaceutical potential of N-(2,3-dinitrophenyl)acetamide may include:
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Development of antimicrobial agents for resistant bacterial strains
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Design of anti-inflammatory drugs with novel mechanisms
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Use as a building block for more complex pharmaceutical compounds
Research into acetanilide derivatives has historically yielded important pharmaceutical agents, suggesting potential value in derivatives of N-(2,3-dinitrophenyl)acetamide .
Industrial Applications
Potential industrial applications include:
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Use as intermediate compounds in the synthesis of dyes and pigments
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Application in photochemical processes due to the light-absorbing nitro groups
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Potential use in analytical chemistry as derivatizing agents
Mechanism of Action
Molecular Interactions
The biological activity of N-(2,3-dinitrophenyl)acetamide likely derives from specific molecular interactions:
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The electron-withdrawing nitro groups create an electron-deficient aromatic system
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The amide N-H can serve as a hydrogen bond donor
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The nitro groups and carbonyl oxygen can serve as hydrogen bond acceptors
These features enable interactions with various biological targets, including proteins, enzymes, and membrane components.
Enzyme Inhibition Mechanisms
Based on similar nitroaromatic compounds, N-(2,3-dinitrophenyl)acetamide may inhibit enzymes through:
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Covalent binding to nucleophilic amino acid residues in enzyme active sites
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Non-covalent interactions that alter enzyme conformation
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Competitive inhibition by mimicking natural substrates
The specific arrangement of nitro groups at positions 2 and 3 would create a unique electronic environment that influences these interactions.
Redox Activity
The nitro groups in N-(2,3-dinitrophenyl)acetamide can undergo reduction to form reactive intermediates:
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Initial reduction to nitroso compounds
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Further reduction to hydroxylamines
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Complete reduction to amines
These redox transformations may contribute to both the biological activity and potential toxicity of the compound, as reactive intermediates can interact with cellular macromolecules.
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